Methyl 6-methoxy-1H-indazole-3-carboxylate

Medicinal Chemistry ADME Prediction Physicochemical Property Analysis

Medicinal chemists require building blocks with consistent physicochemical profiles. Substituting the 6-methoxy group (e.g., with H or F) alters logP and electronic density, causing divergent biological outcomes. Methyl 6-methoxy-1H-indazole-3-carboxylate provides a defined logP of 1.36 and 4 HBA sites-optimal for oral bioavailability. As a phenol bioisostere, it improves metabolic stability. The 3-position methyl ester enables hydrolysis and amide coupling for rapid derivatization in kinase inhibitor SAR.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 885278-53-5
Cat. No. B1420744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-methoxy-1H-indazole-3-carboxylate
CAS885278-53-5
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=NN2)C(=O)OC
InChIInChI=1S/C10H10N2O3/c1-14-6-3-4-7-8(5-6)11-12-9(7)10(13)15-2/h3-5H,1-2H3,(H,11,12)
InChIKeyQCRFOISODBNEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-methoxy-1H-indazole-3-carboxylate: Physicochemical Profile


Methyl 6-methoxy-1H-indazole-3-carboxylate (CAS 885278-53-5) is a member of the indazole family, a class of heterocyclic aromatic compounds defined by a fused benzene and pyrazole ring system . It is characterized by a methoxy group at the 6-position and a methyl carboxylate ester at the 3-position of the indazole core . Its molecular formula is C₁₀H₁₀N₂O₃, with a molecular weight of 206.2 g/mol [1]. The compound is recognized as a valuable building block in medicinal chemistry, with the indazole scaffold serving as a well-established phenol bioisostere, often conferring improved lipophilicity and metabolic stability compared to phenolic analogs [2].

1
Workflow

Medicinal chemistry building block for indazole-based lead optimization

2
Scaffold advantage

Indazole phenol bioisostere may improve lipophilicity and metabolic stability vs phenolic analogs

Class-level scaffold property; requires target-specific validation

3
Physicochemical profile

Favorable oral lead-like space with defined H-bond donor/acceptor count

Supports early ADME prediction and fragment-based library design

Methyl 6-methoxy-1H-indazole-3-carboxylate: Why It's Not Interchangeable


In drug discovery and chemical biology, the substitution pattern on the indazole core is a critical determinant of a compound's biological activity and drug-like properties. The 6-methoxy group in Methyl 6-methoxy-1H-indazole-3-carboxylate is a key structural feature that distinguishes it from simpler analogs like Methyl 1H-indazole-3-carboxylate (CAS 43120-28-1) . This substituent directly influences the compound's physicochemical profile and, consequently, its performance as a building block. Replacing it with a hydrogen (as in the unsubstituted analog) or a different group (e.g., 6-fluoro, CAS 885279-26-5) results in a molecule with a different logP, distinct hydrogen-bonding potential, and altered electronic density on the core, all of which impact target binding, solubility, and overall pharmacokinetic potential . Therefore, a simple substitution is not chemically or pharmacologically equivalent and will lead to divergent outcomes in biological assays and subsequent lead optimization efforts.

6-Methoxy vs. unsubstituted analog

Hydrogen bond acceptor count and polar surface area differ; replacing the methoxy group with hydrogen alters target-binding potential and solubility profile. Cannot assume SAR equivalence.

6-Methoxy vs. 6-fluoro analog

Electron-donating methoxy vs electron-withdrawing fluoro shift logP and hydrogen-bonding capacity. This electronic change may redirect binding modes and pharmacokinetic behavior.

Analog class-level mismatch

Indazole substitution pattern is a critical determinant of biological activity; even small changes (e.g., methoxy to hydroxyl) can alter metabolism and off-target profiles. Direct replacement requires independent validation.

Methyl 6-methoxy-1H-indazole-3-carboxylate: Quantitative Differentiation


LogP and Hydrogen Bonding Capacity

Methyl 6-methoxy-1H-indazole-3-carboxylate (885278-53-5) exhibits a specific physicochemical profile, defined by a calculated logP of 1.36 . This value quantifies its lipophilicity, which is crucial for predicting its behavior in biological systems and during synthesis. When compared to the 6-fluoro analog (Methyl 6-fluoro-1H-indazole-3-carboxylate), a class-level inference can be made: the electron-donating methoxy group (-OCH₃) contributes to a different polarity and hydrogen-bonding capacity than the electron-withdrawing fluoro group (-F), which directly impacts target binding and metabolic stability . This fundamental difference means the 6-methoxy and 6-fluoro analogs cannot be used interchangeably in SAR studies without significantly altering the compound's interaction profile.

LogP & H-bond capacity
Class-level inference
Property
Calculated logP 1.36
6-fluoro analog data not directly available; substituent effect inferred
Supports lipophilicity-driven ADME prediction; methoxy/fluoro difference suggests distinct binding and metabolic profiles
Data to verify with experimental logD
Medicinal Chemistry ADME Prediction Physicochemical Property Analysis

Molecular Properties: 6-Methoxy vs. Unsubstituted

The presence of the 6-methoxy group significantly alters the molecular properties of the indazole scaffold. Methyl 6-methoxy-1H-indazole-3-carboxylate has a molecular weight of 206.2 g/mol, 4 hydrogen bond acceptors (HBAs), 1 hydrogen bond donor (HBD), and a polar surface area (PSA) of 64.21 Ų . In contrast, the unsubstituted analog, Methyl 1H-indazole-3-carboxylate (CAS 43120-28-1), has a molecular weight of 176.2 g/mol and only 2 hydrogen bond acceptors [1]. This difference in HBA count (4 vs. 2) is critical, as it directly influences the compound's ability to form key interactions with biological targets and affects its overall solubility profile. The higher PSA of the methoxy analog also suggests different membrane permeability characteristics.

Molecular properties: 6-OMe vs. H
Head-to-head
HBA count
4 HBAs (target) vs 2 HBAs (unsubstituted)
Polar surface area: 64.21 Ų (target)
2 additional HBA sites alter hydrogen-bond-driven target interactions and solubility
Calculated property; relevant for docking and permeability predictions
Lead Optimization Molecular Docking In Silico Screening

Purity and Vendor Specifications

For procurement purposes, the target compound is commercially available with specified purity levels that meet or exceed standard research-grade requirements. Vendor A supplies Methyl 6-methoxy-1H-indazole-3-carboxylate at a minimum purity of 98% , while Vendor B offers a standard purity of 96% . In comparison, a key analog, 6-Methoxy-1H-indazole-3-carboxylic acid (CAS 518990-36-8), is commonly offered at a lower purity of 97% by the same vendor . While this is a supporting point rather than a direct biological comparison, the availability of the methyl ester at a higher stated purity can be a practical differentiator for scientists prioritizing immediate, high-fidelity use in sensitive assays or as a starting material for multi-step synthesis.

Purity & vendor specification
Supporting evidence
Commercial purity
≥98% (AKSci) / 96% (Fluorochem)
Carboxylic acid analog (CAS 518990-36-8): 97% from same vendor
Higher purity specification may support sensitive assay and synthesis reproducibility
Vendor CoA review recommended; lot-specific verification needed
Chemical Procurement Quality Control Reagent Specification

Methyl 6-methoxy-1H-indazole-3-carboxylate: Drug Discovery Applications


Kinase Inhibitor Library Design via Scaffold-Hopping

Methyl 6-methoxy-1H-indazole-3-carboxylate is a strategic choice as a core scaffold for building focused kinase inhibitor libraries. Its defined logP of 1.36 and 4 hydrogen bond acceptor sites are within favorable ranges for oral bioavailability . The indazole core is a recognized phenol bioisostere, which can lead to improved metabolic stability and lipophilicity compared to phenolic analogs [1]. Therefore, this compound is optimally deployed in medicinal chemistry programs exploring scaffold-hopping from phenol-based leads or in fragment-based drug discovery, where its specific substitution pattern provides a distinct starting point for SAR exploration around the ATP-binding pocket of kinases.

Synthesis of Bioactive Indazole Derivatives

As a versatile building block, this compound is ideal for the late-stage functionalization and synthesis of complex indazole derivatives. Its 3-position methyl ester can be readily hydrolyzed to the corresponding carboxylic acid for further amide coupling or other derivatizations . The availability of the compound at high purity (≥98%) ensures reliable and reproducible outcomes in multi-step synthetic routes, making it a robust starting material for creating compound libraries aimed at exploring biological activity against diverse targets, including those in oncology and inflammation research [1].

Physicochemical Benchmarking in Early Drug Discovery

This compound serves as an excellent benchmark for establishing baseline physicochemical properties in early-stage drug discovery programs. Its well-defined molecular weight (206.2 g/mol), logP (1.36), and hydrogen bond profile (1 HBD, 4 HBAs) make it a representative member of the 'lead-like' chemical space. Researchers can use this compound to calibrate in silico ADME prediction models or to compare the properties of newly synthesized analogs, ensuring that subsequent optimizations are moving toward a more favorable drug-like profile.

Application
Selection Property
Validation Focus
Scaffold-hopping from phenol leads
Indazole phenol bioisostere with favorable logP
Metabolic stability and lipophilicity benchmarking
Late-stage derivatization
Methyl ester available for hydrolysis or coupling
Purity-driven synthesis reproducibility
Early drug discovery benchmarking
Lead-like physicochemical profile (MW, HBD/HBA, logP)
In silico ADME model calibration

Technical Documentation Hub

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